![molecular formula C19H14Cl2N6O B2887168 N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide CAS No. 881073-85-4](/img/structure/B2887168.png)
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
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Overview
Description
“N’-[1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide” is a chemical compound with the molecular formula C19H14Cl2N6O. It has an average mass of 413.260 Da and a monoisotopic mass of 412.060608 Da . This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile . More detailed synthesis methods can be found in related literature .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . Detailed spectroscopic methods can be used to confirm the structure of the synthesized compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a similar structural motif to AB00677645-01, have been reported to exhibit antiviral properties . Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses. Given the structural similarity, AB00677645-01 could be explored for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-HIV Activity
The indole core is also present in compounds with anti-HIV activity . By interfering with the replication process of the HIV virus, derivatives of indole have been instrumental in the fight against HIV/AIDS. AB00677645-01 could be investigated for its potential role in this area, possibly leading to new therapeutic agents for HIV.
Anticancer Properties
Indole derivatives are known for their anticancer activities, which make them valuable in the development of chemotherapeutic agents . AB00677645-01 could be studied for its ability to inhibit cancer cell growth and induce apoptosis, offering a new avenue for cancer treatment research.
Monoamine Oxidase Inhibition
AB00677645-01 has been synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO), particularly MAO-B . MAO inhibitors are crucial in the treatment of neurodegenerative disorders such as Parkinson’s disease. The compound’s notable inhibition of MAO-B suggests its potential application in developing neuroprotective drugs.
Neurotransmitter Reuptake Inhibition
Compounds with a dichlorophenyl group, similar to AB00677645-01, have been evaluated for their role as triple reuptake inhibitors . These inhibitors can affect the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are implicated in various psychiatric disorders. AB00677645-01 could be a candidate for the development of new antidepressants or treatments for other mental health conditions.
Anti-inflammatory and Analgesic Effects
The indole scaffold is associated with anti-inflammatory and analgesic effects . AB00677645-01 could be researched for its potential to reduce inflammation and alleviate pain, which would be beneficial in the treatment of chronic inflammatory diseases.
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities againstBcl2 anti-apoptotic protein . Bcl2 is a protein that plays a crucial role in regulating cell death by inhibiting apoptosis, making it a potential target for cancer therapies.
Mode of Action
It’s suggested that the compound may interact with its target, leading toup-regulation of P53, BAX, DR4, and DR5 , and down-regulation of Bcl2, Il-8, and CDK4 . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical Pathways
The compound appears to affect the apoptotic pathway . The up-regulation of pro-apoptotic proteins (P53, BAX, DR4, and DR5) and down-regulation of anti-apoptotic and proliferative proteins (Bcl2, Il-8, and CDK4) suggest that the compound may tip the balance in favor of apoptosis, leading to cell death .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
The compound appears to have a cytotoxic effect on cancer cells. It has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . Additionally, it has been observed to induce apoptotic death of MCF7 cells . Furthermore, the percentage of fragmented DNA was significantly increased in cells treated with the compound .
Future Directions
properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-4-12(5-3-11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)13-6-7-15(20)16(21)8-13/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYTNQDDYHZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
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